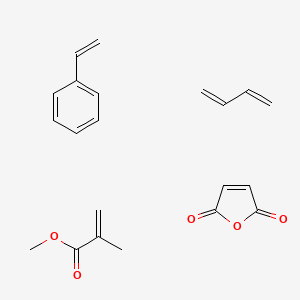![molecular formula C14H23NO2 B14667330 2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one CAS No. 36871-43-9](/img/structure/B14667330.png)
2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one is a complex organic compound with a unique structure that includes a cyclopentanone ring and an oxazine moiety
Preparation Methods
The synthesis of 2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one typically involves multiple steps. One common synthetic route includes the reaction of cyclopentanone with a suitable oxazine precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one involves its interaction with specific molecular targets. The oxazine moiety can interact with enzymes and receptors, modulating their activity. The cyclopentanone ring can also participate in various biochemical pathways, influencing the compound’s overall biological effects .
Comparison with Similar Compounds
Similar compounds include:
2,4,6-Trimethyl-1,3,5-dithiazine: Shares structural similarities but differs in the presence of sulfur atoms.
1,3,5-Dithiazine, perhydro, 2,4,6-trimethyl: Another related compound with a different ring structure.
2,4,6-Trimethyl-[1,3,5]dithiazinane: Similar in structure but with different functional groups
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of 2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one.
Properties
CAS No. |
36871-43-9 |
|---|---|
Molecular Formula |
C14H23NO2 |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
2-[2-(4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one |
InChI |
InChI=1S/C14H23NO2/c1-10-9-14(2,3)15-13(17-10)8-7-11-5-4-6-12(11)16/h10-11H,4-9H2,1-3H3 |
InChI Key |
JDQNJTCLFUOCRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N=C(O1)CCC2CCCC2=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



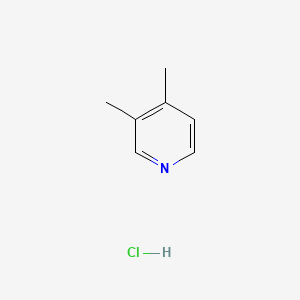
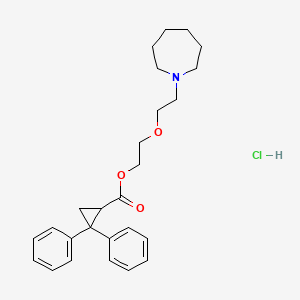
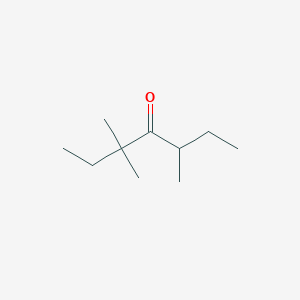
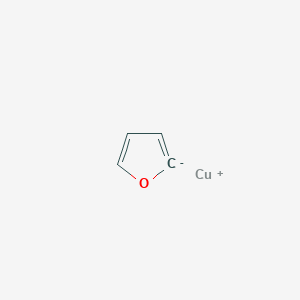
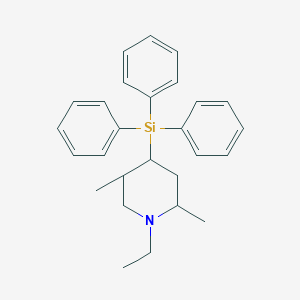

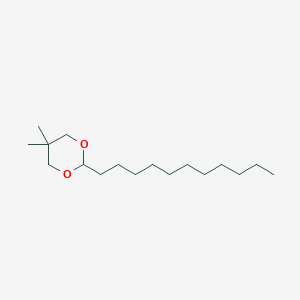
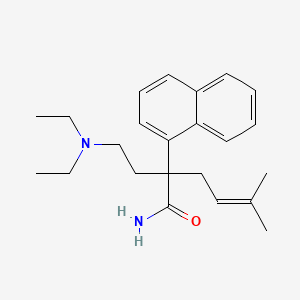
![Tricyclo[4.2.1.0(2,5)]non-2(5)-ene](/img/structure/B14667301.png)
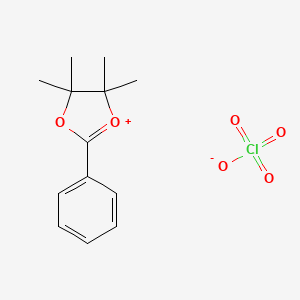

![2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline](/img/structure/B14667323.png)
